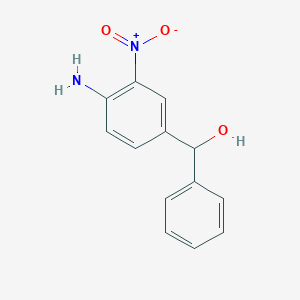

(4-Amino-3-nitrophenyl)(phenyl)methanol

Descripción general

Descripción

(4-Amino-3-nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a hydroxyl group attached to a methanol moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)(phenyl)methanol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 4-aminophenylmethanol to introduce the nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Amino-3-nitrophenyl)(phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of (4-Amino-3-nitrophenyl)(phenyl)ketone.

Reduction: Formation of (4-Amino-3-aminophenyl)(phenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Amino-3-nitrophenyl)(phenyl)methanol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Medicine: Potential use in drug development due to its unique functional groups.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (4-Amino-3-nitrophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes .

Comparación Con Compuestos Similares

Similar Compounds

(4-Amino-3-nitrophenyl)methanol: Similar structure but lacks the phenyl group.

(4-Nitrophenyl)(phenyl)methanol: Similar structure but lacks the amino group.

(4-Amino-3-nitrophenyl)(phenyl)ketone: Similar structure but has a carbonyl group instead of a hydroxyl group.

Uniqueness

(4-Amino-3-nitrophenyl)(phenyl)methanol is unique due to the presence of both amino and nitro groups on the same phenyl ring, along with a hydroxyl group attached to a methanol moiety.

Actividad Biológica

(4-Amino-3-nitrophenyl)(phenyl)methanol, also known as 4-amino-3-nitrophenylmethanol, is a compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 242.23 g/mol

- CAS Number : 115577-76-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown the following modes of action:

- Antimicrobial Activity : Compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting DNA synthesis.

- Cytotoxic Effects : Research indicates that related compounds can induce DNA damage, leading to cytotoxic effects in cancer cells .

Biological Activity Overview

Case Studies

- Antifungal Activity : A study demonstrated that this compound derivatives effectively inhibited the growth of Candida species by disrupting hyphal formation and membrane integrity. The mechanism involved downregulation of cellular phosphorylation, leading to necrosis in fungal cells .

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by causing oxidative stress and DNA damage. The cytotoxicity was assessed using MTT assays, revealing significant dose-dependent effects.

Biochemical Pathways

The compound interacts with several biochemical pathways:

- DNA Damage Response : Similar compounds have been shown to interfere with the DNA repair mechanisms, leading to increased cell death in rapidly dividing cells such as cancer cells .

- Inflammatory Pathways : It may modulate cytokine production and reduce inflammation by inhibiting specific kinases involved in inflammatory responses .

Propiedades

IUPAC Name |

(4-amino-3-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDIHFMPEGTCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.